对乙酰氨基酚硫酸钾盐

描述

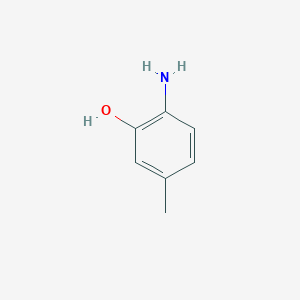

Paracetamol sulfate potassium salt is an aminophenol derivative. It functions as an analgesic and antipyretic drug, which has a weak inflammatory effect . It is used as a standard for HPLC assays of acetaminophen .

Synthesis Analysis

The synthesis of Paracetamol sulfate potassium salt involves several steps. The British Pharmacopoeia method for the analysis of paracetamol involves heating it under reflux with 1 mol dm -3 sulfuric acid . This is a straightforward, acid-catalyzed, hydrolysis of an amide to an amine and a carboxylic acid .Molecular Structure Analysis

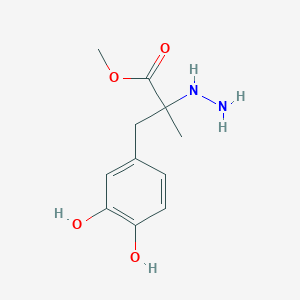

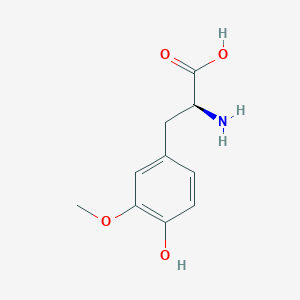

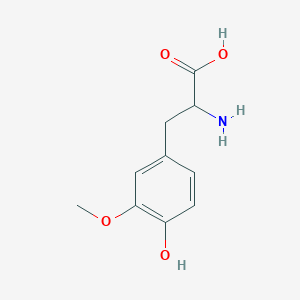

The molecular formula of Paracetamol sulfate potassium salt is C8H8KNO5S . Its molecular weight is 269.32 g/mol .Chemical Reactions Analysis

Paracetamol sulfate potassium salt is used in the development of a surface-enhanced Raman scattering (SERS) methodology in conjunction with chemometrics to quantify the amount of paracetamol and its main primary metabolites .Physical And Chemical Properties Analysis

Paracetamol sulfate potassium salt is a white to off-white solid . It is soluble in water . Its melting point is 163 °C .科学研究应用

对乙酰氨基酚和类似药物会导致血清硫酸盐浓度降低,这可能会影响软骨糖胺聚糖的合成,并可能干扰软骨的抗压功能 (Kraan 等人,1988)。

使用对乙酰氨基酚与硫酸化性激素的消耗有关。这种影响引发了对其对激素稳态的影响的担忧,并表明对其在疼痛管理中的作用机制的理解发生了改变 (Cohen 等人,2018)。

已经开发出一种测定 HIV+/AIDS 患者尿液中对乙酰氨基酚及其葡萄糖醛酸苷和硫酸盐代谢物的方法,表明其用作确定该人群中 II 相代谢的探针 (Di Girolamo 等人,1998)。

对乙酰氨基酚的作用机制涉及多种代谢途径,影响各种系统,例如环氧合酶、内源性大麻素系统和血清素能途径等 (Przybyła 等人,2020)。

已经通过体外聚合和硝化反应鉴定了对乙酰氨基酚的罕见代谢物,有助于更深入地了解其代谢途径 (Trettin 等人,2014)。

已经探索了使用光伏能量的集成电化学方法来检测和处理水中的对乙酰氨基酚,突出了环境问题和处理方法 (Henrique 等人,2020)。

已经研究了对乙酰氨基酚代谢中的遗传差异,表明对毒性和疼痛缓解的易感性存在差异,强调了药理遗传学特征的重要性 (Zhao 和 Pickering,2011)。

已经研究了对乙酰氨基酚在水中的电化学氧化,重点关注 pH、电解质浓度和电流密度对去除水中这种微污染物的方法的影响 (Periyasamy 和 Muthuchamy,2018)。

已经开发出一种多基质方法来测定动物组织中的对乙酰氨基酚及其代谢物,突出了其在兽医学中的应用以及监测不同物种中对乙酰氨基酚残留物的重要性 (Pietruk 等人,2021)。

作用机制

Target of Action

The primary target of 4-Acetaminophen Sulfate Potassium Salt, also known as Paracetamol sulfate potassium salt or Acetaminophen sulfate potassium salt, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in the mediation of pain and inflammation .

Mode of Action

The compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, an early step in the prostaglandin synthesis pathway . As a result, the production of prostaglandins is reduced, leading to decreased pain and inflammation .

Biochemical Pathways

The action of 4-Acetaminophen Sulfate Potassium Salt affects the prostaglandin synthesis pathway . By inhibiting the COX enzyme, the compound disrupts this pathway, reducing the production of prostaglandins . This has downstream effects such as the reduction of pain and inflammation .

Pharmacokinetics

The compound is metabolized by the liver and excreted in urine as conjugates with glucuronic acid, sulfate, and glutathione . These properties impact the bioavailability of the compound, with the sulfate conjugate being one of the major metabolites .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of prostaglandin production, leading to decreased pain and inflammation . Additionally, the compound might inhibit atherosclerosis through its antioxidant activity .

Action Environment

The action, efficacy, and stability of 4-Acetaminophen Sulfate Potassium Salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Furthermore, the presence of other substances, such as other drugs or food, can affect the absorption and metabolism of the compound, thereby influencing its action and efficacy .

安全和危害

未来方向

The demand for rapid and sensitive analytical techniques to accurately monitor the abuse of OTC drugs has significantly risen . In this context, Paracetamol sulfate potassium salt has been used in the development of a surface-enhanced Raman scattering (SERS) methodology for the quantification of paracetamol and its main primary metabolites . This represents a promising direction for future research and development.

属性

IUPAC Name |

potassium;(4-acetamidophenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPYWFCUWHZMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10066-90-7 (Parent) | |

| Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40185901 | |

| Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32113-41-0 | |

| Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paracetamol sulfate potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cabergoline specified impurity [EP]](/img/structure/B193578.png)